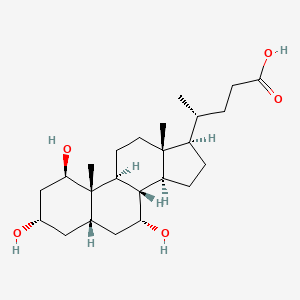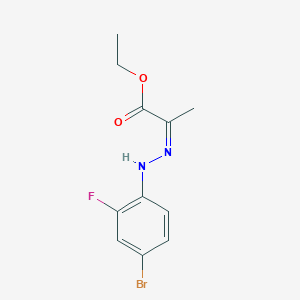
(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group and a conjugated double bond system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one typically involves the aldol condensation reaction between benzaldehyde and acetophenone derivatives. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylheptane derivatives.
Substitution: Formation of halogenated or esterified products.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparación Con Compuestos Similares
(E)-5-hydroxy-1,7-diphenylhept-4-en-3-one: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activity.
Benzophenone: A structurally related compound with similar chemical properties but different applications.
Diphenylheptane: A reduced form of the compound with distinct chemical and physical properties.
Uniqueness: (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is unique due to its specific structural features, such as the Z-configuration of the double bond and the presence of a hydroxyl group
Propiedades
Fórmula molecular |
C19H20O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2/b18-15- |
Clave InChI |
CTFCDZQKGGGXRO-SDXDJHTJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

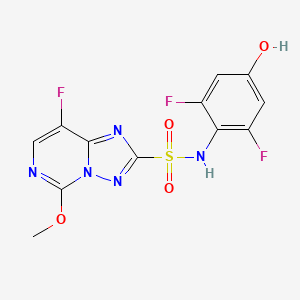
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
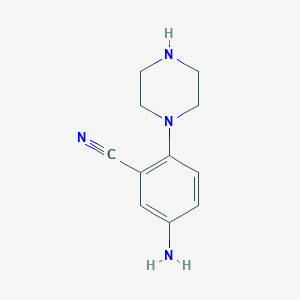
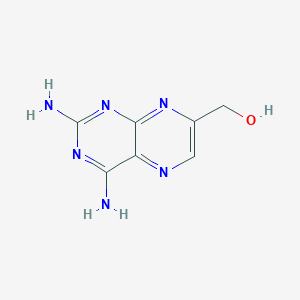
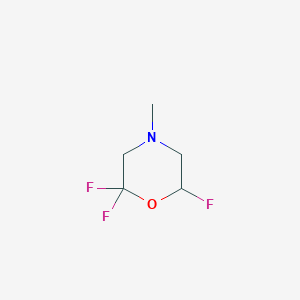

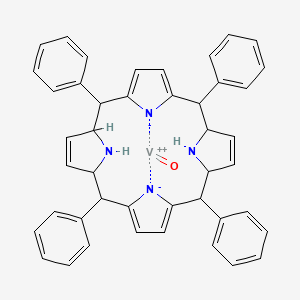
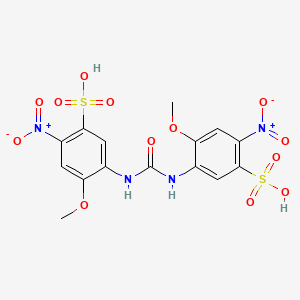

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
